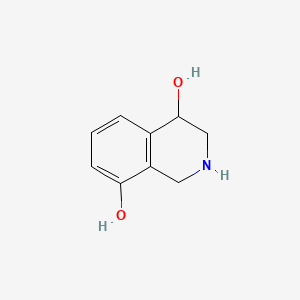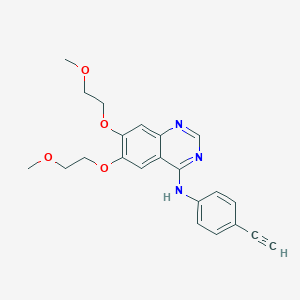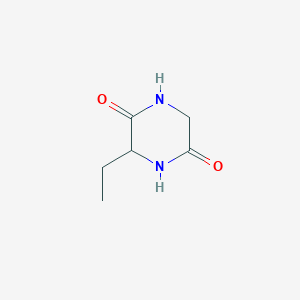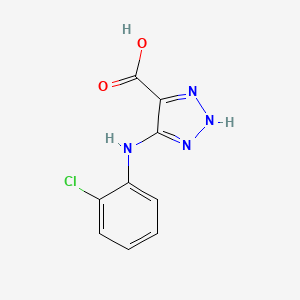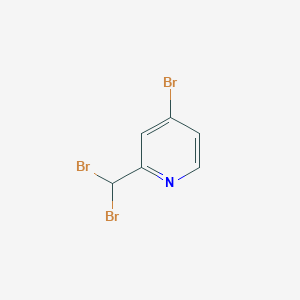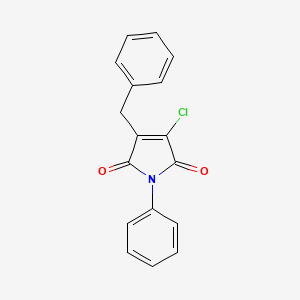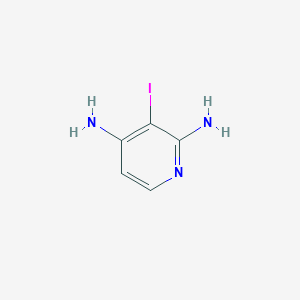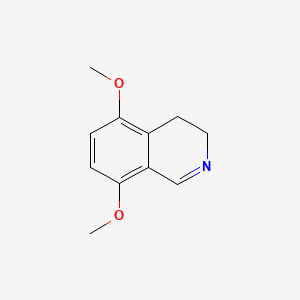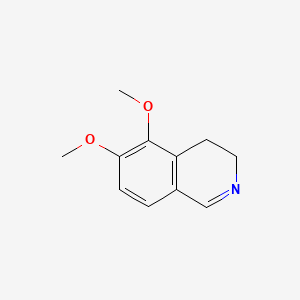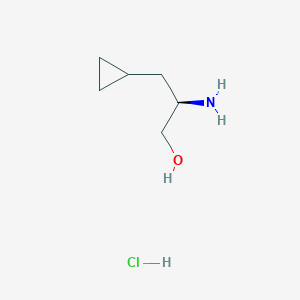
2(1H)-Quinolinone, 5-(hydroxymethyl)-
Vue d'ensemble
Description
2(1H)-Quinolinone, 5-(hydroxymethyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that has been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 5-(hydroxymethyl)- is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by targeting multiple signaling pathways involved in cancer cell proliferation and survival. Specifically, 2(1H)-Quinolinone, 5-(hydroxymethyl)- has been found to inhibit the activity of several key enzymes involved in cancer cell growth and survival, including topoisomerase II and tyrosine kinase.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2(1H)-Quinolinone, 5-(hydroxymethyl)- has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of several key enzymes involved in cellular metabolism, including lactate dehydrogenase and succinate dehydrogenase. Additionally, 2(1H)-Quinolinone, 5-(hydroxymethyl)- has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2(1H)-Quinolinone, 5-(hydroxymethyl)- in lab experiments is its potent anti-cancer activity. This makes it a promising compound for studying cancer cell biology and developing new cancer therapies. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2(1H)-Quinolinone, 5-(hydroxymethyl)-. One area of research that holds promise is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 2(1H)-Quinolinone, 5-(hydroxymethyl)- and its potential applications in other areas of scientific research, such as neuroprotection and cellular metabolism. Finally, future research could focus on developing new synthetic methods for producing this compound more efficiently and with higher yields.
Applications De Recherche Scientifique
2(1H)-Quinolinone, 5-(hydroxymethyl)- has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. One area of research where this compound has been extensively studied is in the field of cancer research. Studies have shown that 2(1H)-Quinolinone, 5-(hydroxymethyl)- exhibits potent anti-cancer activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
5-(hydroxymethyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-2-1-3-9-8(7)4-5-10(13)11-9/h1-5,12H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEZEYADBZBTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=O)NC2=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethoxy]ethoxy]tetrahydro-2H-pyran](/img/structure/B3318819.png)
